![molecular formula C22H16BrN3O4S B2666771 Ethyl 5-(3-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-22-3](/img/structure/B2666771.png)
Ethyl 5-(3-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(3-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound. It’s part of a class of compounds known as pyridazines, which are heterocyclic compounds containing two adjacent nitrogen atoms . Pyridazines and their derivatives have been found to exhibit a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of an amino derivative with a suitable reagent. For instance, ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate was condensed with triethyl orthoformate in the presence of acetic anhydride as a catalyst to give the corresponding intermediate . This intermediate was then reacted further to obtain the final product .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the general structures of pyridazines. It contains a thieno[3,4-d]pyridazine core, which is a bicyclic system with a five-membered thiophene ring fused with a six-membered pyridazine ring. The molecule also contains various functional groups, including a bromobenzamido group, a phenyl group, and an ethyl carboxylate group .科学的研究の応用
Synthesis and Derivative Formation
Research has demonstrated methods for synthesizing pyridazinones and their reactions to produce N-substituted pyridazinones, showcasing the versatility of such compounds in creating biologically active molecules. For example, the synthesis of new pyrimidine derivatives has been explored, highlighting the potential for creating antimicrobial agents (Farag, Kheder, & Mabkhot, 2008). Additionally, the formation of novel pyrrolo, thiazolo, and pyrimido derivatives from similar precursors emphasizes the broad applicability in medicinal chemistry (Kheder, Mabkhot, & Farag, 2009).
Antimicrobial and Anticancer Evaluation
Several studies focus on the antimicrobial and anticancer evaluations of synthesized compounds, indicating their potential as therapeutic agents. For instance, the synthesis and anticancer evaluation of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives reveal their activity against a panel of 60 cell lines derived from various cancer types (Bekircan, Kucuk, Kahveci, & Bektaş, 2008). The development of pyrido and thienopyrimido derivatives from ethyl carboxylate precursors further exemplifies the chemical diversity achievable and its relevance to drug discovery (Ahmed, 2002).
Enzyme Inhibition and Radical Scavenging Activity
Compounds derived from ethyl carboxylate substrates have also been evaluated for their enzyme inhibition capabilities and radical scavenging activities, suggesting their utility in developing novel therapeutic agents with antioxidant properties. For example, the synthesis and in vitro safety and antioxidant activity of new pyrrole hydrazones highlight the potential of these compounds as safe antioxidants (Tzankova, Vladimirova, Aluani, Yordanov, Peikova, & Georgieva, 2020).
将来の方向性
The future directions for research on this compound could include further exploration of its biological activities and potential applications in medicine or other fields. Given the wide range of activities exhibited by pyridazine derivatives, this compound could be a promising candidate for further study .
特性
IUPAC Name |
ethyl 5-[(3-bromobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O4S/c1-2-30-22(29)18-16-12-31-20(24-19(27)13-7-6-8-14(23)11-13)17(16)21(28)26(25-18)15-9-4-3-5-10-15/h3-12H,2H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBVTVFWBMUWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,3S)-4-ethyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine](/img/no-structure.png)
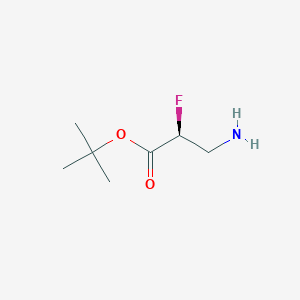

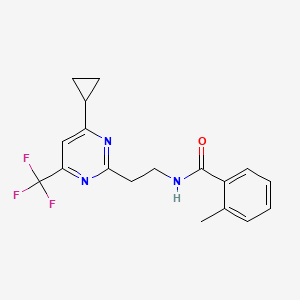
![[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2666697.png)


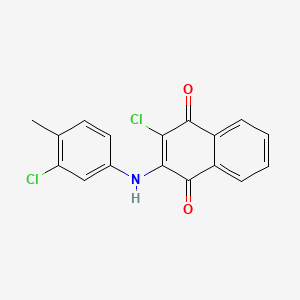
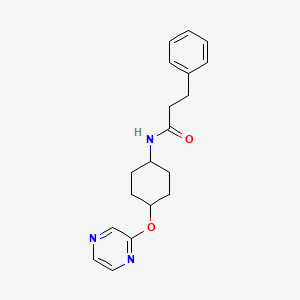
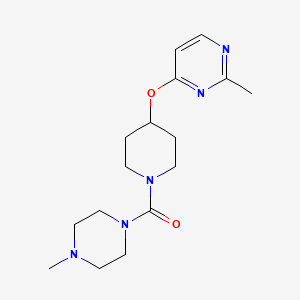
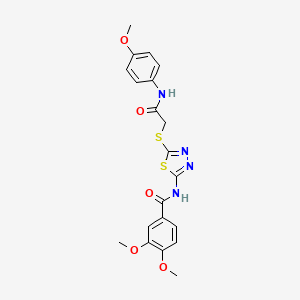
![N,N-diallyl-4-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2666708.png)

